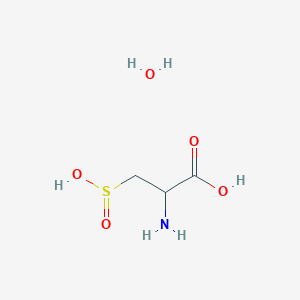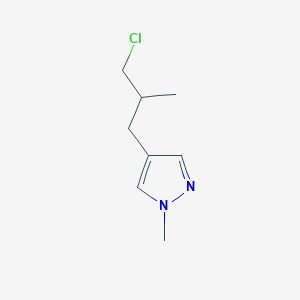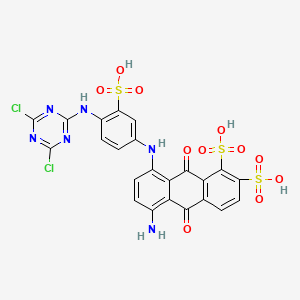![molecular formula C10H8N4O2 B13144801 5-Nitro-[3,4'-bipyridin]-6-amine CAS No. 79739-23-4](/img/structure/B13144801.png)
5-Nitro-[3,4'-bipyridin]-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-[3,4’-bipyridin]-6-amine is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. The nitro group at the 5-position and the amine group at the 6-position make this compound particularly interesting for various chemical and biological applications. Bipyridines are known for their versatility and are used in a wide range of research fields, including coordination chemistry, catalysis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-[3,4’-bipyridin]-6-amine typically involves the nitration of a bipyridine precursor followed by amination. One common method is the nitration of 3,4’-bipyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of 5-Nitro-[3,4’-bipyridin]-6-amine may involve large-scale nitration and subsequent purification steps. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, catalytic hydrogenation can be employed to reduce any unwanted by-products, ensuring high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-[3,4’-bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-[3,4’-bipyridin]-6-amine.
Substitution: Formation of various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Nitro-[3,4’-bipyridin]-6-amine involves its interaction with specific molecular targets. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also chelate metal ions, disrupting essential metal-dependent processes in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: Lacks the nitro and amine groups, making it less reactive in certain chemical reactions.
2,2’-Bipyridine: Similar structure but different positioning of nitrogen atoms, affecting its coordination chemistry.
5-Nitro-1,10-Phenanthroline: Another nitro-substituted heterocycle with different electronic properties and reactivity.
Uniqueness
5-Nitro-[3,4’-bipyridin]-6-amine is unique due to the presence of both nitro and amine groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable metal complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
79739-23-4 |
|---|---|
Molekularformel |
C10H8N4O2 |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
3-nitro-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8N4O2/c11-10-9(14(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h1-6H,(H2,11,13) |
InChI-Schlüssel |
QKKVLWNFZLCFDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)

![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)


![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)



